molecular formula C11H14O3 B000592 Deoxyarbutin CAS No. 53936-56-4

Deoxyarbutin

Cat. No.: B000592
CAS No.: 53936-56-4
M. Wt: 194.23 g/mol
InChI Key: GFBCWCDNXDKFRH-UHFFFAOYSA-N
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Description

Historical Development and Discovery

This compound’s origins trace back to early investigations into plant-derived skin-lightening agents. While β-arbutin, isolated from bearberry leaves (Arctostaphylos uva-ursi) in 1998, demonstrated moderate tyrosinase inhibition, its hydrophilicity limited epidermal penetration. This spurred efforts to synthesize derivatives with improved pharmacokinetics. In 2004, Hamed’s doctoral dissertation first described this compound as a hydroquinone analogue lacking hydroxyl groups on the glucose moiety. The removal of these groups conferred greater lipid solubility, enhancing its ability to traverse the stratum corneum and interact with melanosomal tyrosinase.

The compound’s development coincided with growing concerns over hydroquinone’s safety profile, including oxidative stress induction and potential carcinogenicity. By 2012, comparative studies highlighted this compound’s superior inhibitory constant (Ki = 33 μM) against tyrosinase compared to hydroquinone (Ki = 350 μM), positioning it as a viable alternative. Industrial adoption followed, with cosmetic formulations incorporating this compound to address melasma, age spots, and post-inflammatory hyperpigmentation.

Research Significance in Dermatological Science

This compound’s primary significance lies in its dual mechanism: competitive tyrosinase inhibition and hydroxyl radical scavenging. Unlike hydroquinone, which generates cytotoxic quinones, this compound undergoes enzymatic oxidation to form stable intermediates that neither disrupt melanosomal membranes nor induce apoptosis. Transmission electron microscopy studies on guinea pig melanosomes revealed intact outer membranes after this compound treatment, contrasting with hydroquinone’s membrane-damaging effects.

Clinical trials further validated its efficacy. A double-blind study comparing 2% this compound and 4% hydroquinone demonstrated equivalent reductions in melanin index (ΔL* = +2.1 vs. +2.3, p > 0.05) over 12 weeks. Importantly, this compound-treated groups reported no irritation, aligning with in vitro findings of preserved keratinocyte viability (>95% at 100 μM). These attributes have redefined benchmarks for depigmenting agents, emphasizing efficacy coupled with biocompatibility.

Structural Relationship to Parent Compounds

This compound’s molecular structure (C₁₁H₁₄O₃) bridges hydroquinone (C₆H₆O₂) and arbutin (C₁₂H₁₆O₇). The table below delineates key structural and functional differences:

Property Hydroquinone β-Arbutin This compound
Core Structure Benzenediol Hydroquinone-β-D-glucopyranoside Hydroquinone-tetrahydropyranyl ether
Molecular Weight 110.1 g/mol 272.25 g/mol 194.23 g/mol
Solubility Water-soluble Water-soluble Lipid-soluble
Tyrosinase Ki 350 μM 12,000 μM 33 μM
Melanosome Binding Non-specific Low affinity High affinity

The tetrahydropyranyl group replaces arbutin’s glucose unit, reducing hydrogen bonding capacity and increasing octanol-water partition coefficients (log P = 1.2 vs. -1.5 for β-arbutin). This modification enables deeper epidermal penetration and sustained tyrosinase interaction, as confirmed by molecular docking simulations showing stronger copper coordination at the enzyme’s active site.

Evolution of this compound Research Paradigms

Initial research (2004–2010) focused on efficacy validation through in vitro assays and animal models. Seminal work by Miao et al. (2016) utilizing electron spin resonance revealed this compound’s hydroxyl radical-scavenging capacity (IC₅₀ = 45 μM) in melanosomes, contrasting hydroquinone’s pro-oxidant effects. This established its antioxidant role in mitigating UV-induced oxidative stress, a key contributor to photoaging.

Subsequent studies (2011–2020) explored structure-activity relationships. Garcia-Jimenez et al. (2017) demonstrated that tyrosinase hydroxylates this compound at the ortho position, forming o-diphenol intermediates that undergo rapid oxidation to quinones. Unlike hydroquinone-derived quinones, these species exhibit limited membrane reactivity, explaining reduced cytotoxicity. Concurrently, derivatives like thiothis compound and fluorothis compound were synthesized, achieving Ki values as low as 8 μM.

Recent advancements (2021–present) investigate secondary applications, including antitumor activity. In B16F10 melanoma xenografts, this compound (50 mg/kg/day) reduced tumor volume by 62% through p38-mediated apoptosis, without systemic toxicity. Such findings expand its potential beyond cosmetics into oncological dermatology, though clinical translation remains exploratory.

Properties

IUPAC Name

4-(oxan-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCWCDNXDKFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968728
Record name 4-[(Oxan-2-yl)oxy]phenol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53936-56-4
Record name Tetrahydropyranyloxy phenol
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Record name 4-[(Oxan-2-yl)oxy]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-2-yloxy)phenol
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Record name TETRAHYDROPYRANYLOXY PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hinokitiol can be synthesized through various methods. One common method involves the use of tri-n-propylamine, glacial acetic acid, and water. The reaction conditions typically involve heating the mixture to facilitate the formation of hinokitiol .

Industrial Production Methods: Industrial production of hinokitiol often involves extraction from the heartwood of Cupressaceae trees. The extraction process includes the use of organic solvents to isolate the compound from the wood. The extracted hinokitiol is then purified through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Hinokitiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its ability to chelate metal ions, which makes it useful in various chemical processes .

Common Reagents and Conditions: Common reagents used in reactions with hinokitiol include hydrogen, palladium on carbon (Pd/C), and deuterium oxide (D₂O). For example, hinokitiol can be deuterated using H₂-Pd/C-D₂O conditions, resulting in the substitution of hydrogen atoms with deuterium .

Major Products: The major products formed from reactions involving hinokitiol depend on the specific reaction conditions. For instance, deuteration of hinokitiol results in deuterated hinokitiol, which can be used as a traceable molecular probe in various studies .

Scientific Research Applications

Skin Lightening Agent

Deoxyarbutin is primarily recognized for its skin-lightening properties. Research indicates that it effectively inhibits tyrosinase, an enzyme critical to melanin production, with a safety profile superior to that of hydroquinone.

Efficacy Studies

A double-blind randomized controlled trial compared the efficacy of 2% this compound with 4% hydroquinone. The results demonstrated significant improvement in skin depigmentation for both treatments, with no adverse effects reported for this compound, highlighting its potential as a safer alternative to hydroquinone .

StudyTreatmentDurationResults
Irawan et al. (2021)2% this compound vs 4% Hydroquinone12 weeksBoth showed significant improvement; no side effects for D-Arb
Miao et al. (2016)This compoundIn vitro & In vivoPotent skin-lightening with low cytotoxicity

Antioxidant Properties

This compound exhibits antioxidant capabilities that contribute to its skin-protective effects. It has been shown to scavenge free radicals effectively, reducing oxidative stress in skin cells . This property is particularly beneficial in preventing skin damage from UV exposure.

Wound Healing Potential

Recent studies suggest that this compound may also enhance wound healing due to its antioxidant properties and ability to inhibit melanogenesis at the wound site . The application of this compound in topical formulations has been hypothesized to accelerate healing processes in dermatological applications.

Clinical Observations

Clinical observations indicate that patients treated with formulations containing this compound showed improved healing rates and reduced pigmentation at wound sites compared to those treated with traditional agents .

Safety Profile

The safety profile of this compound is a significant advantage over hydroquinone, which has been associated with various side effects, including irritation and potential carcinogenicity with prolonged use. Studies have consistently shown that this compound does not exhibit these adverse effects, making it a preferred choice in cosmetic formulations .

Regulatory Perspectives

The safety assessment by regulatory bodies has indicated that this compound can be safely used in cosmetic products, provided that concentrations are monitored appropriately . This regulatory approval further supports its application in skincare formulations aimed at reducing hyperpigmentation.

Comparison with Similar Compounds

This compound vs. Arbutin

Parameter This compound α/β-Arbutin
Structure Synthetic, lacks glucose moiety Natural glycoside (glucose + HQ)
Potency 10x more potent than α-arbutin Moderate tyrosinase inhibition
Stability Stable in anhydrous emulsions Prone to hydrolysis in aqueous solutions
Safety Reversible depigmentation, low cytotoxicity Generally safe but less effective
Clinical Efficacy 2% this compound ≈ 4% HQ in trials Requires higher concentrations

Key Insight : this compound’s synthetic modification enhances stability and potency compared to arbutin, making it superior in clinical settings .

This compound vs. Hydroquinone (HQ)

Parameter This compound Hydroquinone (HQ)
Mechanism Reversible tyrosinase inhibition Irreversible inhibition, ROS generation
Cytotoxicity Selective to melanoma cells Broad cytotoxicity (hepatotoxic, genotoxic)
Regulatory Status Approved in cosmetics (GRAS) Banned in EU; restricted in OTC products
Stability Degrades to HQ in water but stable in anhydrous systems Stable but requires acidic pH
Efficacy Comparable melanin reduction at half concentration (2% vs. 4% HQ) High efficacy but safety concerns

Key Insight : this compound matches HQ’s depigmentation efficacy with a safer profile, though formulation stability is critical to prevent HQ byproduct formation .

This compound vs. Kojic Acid

Parameter This compound Kojic Acid
Source Synthetic Fungal metabolite
Potency IC50 ~5–10 μM (tyrosinase) IC50 ~15–20 μM
Stability Stable in emulsions Degrades in light and heat
Safety No reported irritation May cause contact dermatitis
Clinical Use Effective in microemulsions Limited by instability and irritation

This compound vs. Vanillic Acid

Parameter This compound Vanillic Acid
Source Synthetic Natural (e.g., nipa palm vinegar)
Potency IC50 ~5–10 μM IC50 15.84 mM (human tyrosinase)
Mechanism Substrate-based inhibition Competitive inhibition
Applications Cosmetics, melanoma therapy Limited to preliminary studies

Key Insight : Vanillic acid’s weak inhibition and species-specific activity (human vs. mushroom tyrosinase) limit its utility compared to this compound .

Stability and Formulation Considerations

This compound’s instability in aqueous environments necessitates specialized formulations:

  • Anhydrous Emulsions : Retain >80% this compound at 25°C for 98 days vs. <40% in hydrous systems .
  • Temperature Sensitivity : Rapid degradation at 45°C, requiring antioxidant additives and low-temperature processing .

Biological Activity

Deoxyarbutin (D-Arb) is a glucoside derivative of hydroquinone, recognized for its potential in skin lightening and its biological activities. Unlike hydroquinone, D-Arb exhibits lower cytotoxicity and has been studied for its effects on various skin conditions, particularly in the context of hyperpigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in skin lightening, and potential therapeutic applications.

Tyrosinase Inhibition

This compound functions primarily as a tyrosinase inhibitor , a key enzyme in the melanogenesis pathway. By inhibiting this enzyme, D-Arb reduces melanin production, leading to a lighter skin tone. Studies have shown that D-Arb has a potent skin-lightening capacity with minimal cytotoxic effects compared to hydroquinone .

Induction of Apoptosis in Tumor Cells

Research indicates that this compound also possesses antitumor properties . In vitro studies demonstrated that D-Arb inhibits the proliferation and induces apoptosis in B16F10 melanoma cells. The mechanism involves mitochondrial dysfunction, characterized by:

  • Loss of mitochondrial membrane potential
  • Increased reactive oxygen species (ROS) generation
  • Activation of caspases (caspase-3 and caspase-9) leading to apoptosis .

Mitochondrial Targeting

D-Arb has been shown to target mitochondria, leading to oxidative stress that triggers p53-dependent cellular senescence in glioblastoma cells. This suggests a broader application of D-Arb beyond dermatological uses, potentially extending into oncology .

Clinical Studies

A comparative study highlighted that this compound is safer than hydroquinone when applied topically for skin lightening. It demonstrated significant efficacy in reducing pigmentation without the adverse effects commonly associated with hydroquinone .

CompoundSkin Lightening EfficacyCytotoxicityNotes
HydroquinoneHighHighAssociated with adverse effects
This compoundModerate to HighLowSafer alternative

Case Studies

In clinical applications, this compound has been utilized effectively in treating post-inflammatory hyperpigmentation and melasma. Patients exhibited noticeable improvements with minimal side effects, reinforcing its role as a viable option for skin depigmentation .

In Vitro Studies

  • Cell Cycle Arrest : D-Arb treatment resulted in significant cell cycle arrest at the S phase and increased late apoptotic cell percentages in melanoma cells.
  • ROS Generation : A marked increase in ROS levels was observed post-treatment with D-Arb, indicating its role as an oxidative stress inducer .
  • Mitochondrial Dysfunction : Confocal microscopy confirmed mitochondrial membrane potential loss following D-Arb exposure .

In Vivo Studies

In vivo experiments using B16F10 xenograft models revealed that administration of this compound significantly reduced tumor volume and metastasis without systemic toxicity, highlighting its selective action against tumor cells .

Q & A

Q. What validated analytical methods are recommended for quantifying deoxyarbutin in anhydrous emulsion formulations?

A reversed-phase HPLC method with UV detection (225 nm) is widely validated for this compound analysis. Key parameters include:

  • Mobile phase : Methanol:water (60:40 v/v) at 1.0 mL/min flow rate .
  • Column : C18 reversed-phase column, with hydroquinone (25 µg/mL) as an internal standard .
  • Validation metrics : Linear range of 6.25–200 µg/mL (R² = 0.9978), LOD = 0.599 µg/mL, LOQ = 1.817 µg/mL, and recovery rate = 98% .
  • Sample preparation : Dissolve emulsion in methanol, sonicate, filter (0.45 µm), and dilute with mobile phase .

Q. How does this compound inhibit tyrosinase compared to hydroquinone and arbutin?

this compound acts as a competitive, reversible tyrosinase inhibitor with higher potency:

  • IC₅₀ : 50 nM for mushroom tyrosinase, 10-fold lower than hydroquinone and 350-fold lower than arbutin .
  • Mechanism : Targets the enzyme's active site, disrupting L-tyrosine hydroxylation and melanin synthesis .
  • Stability : Unlike hydroquinone, this compound exhibits reduced cytotoxicity and does not generate reactive oxygen species (ROS) in melanocytes .

Q. What stability challenges arise when formulating this compound, and how are they mitigated?

this compound degrades in aqueous solutions into hydroquinone. Stabilization strategies include:

  • Anhydrous emulsions : Use oil-in-oil or polyol-in-oil systems (e.g., cyclomethicone, propylene glycol) to reduce hydrolysis .
  • Storage : Maintain at 25°C or lower; degradation accelerates at 45°C .
  • Excipients : Stearyl dimethicone and isostearyl isostearate enhance solubility and shelf life .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve this compound in complex matrices like skin tissue homogenates?

  • Column selection : Use guard columns to prevent contamination from biological matrices .
  • Mobile phase polarity : Adjust methanol:water ratios (e.g., 55:45) to improve peak separation for hydrophobic analytes .
  • Detection : Validate specificity via spiked recovery studies (80–120% concentration ranges) with placebo controls to confirm no matrix interference .

Q. How should researchers address discrepancies in this compound’s efficacy across in vitro and in vivo models?

  • Model selection : Use human melanocytes for tyrosinase inhibition assays (IC₅₀ = 57.5–104.7 µM) rather than mushroom tyrosinase, which overestimates potency .
  • Dosage calibration : Account for skin permeability differences in animal models (e.g., 3% topical application in guinea pigs shows sustained depigmentation) .
  • Metabolite analysis : Monitor hydroquinone formation via HPLC to distinguish this compound’s direct effects from degradation byproducts .

Q. What methodological considerations are critical for validating this compound’s bioactivity in melanogenesis studies?

  • Assay design : Include positive controls (e.g., kojic acid) and negative controls (vehicle-only) to normalize tyrosinase activity .
  • Cell viability tests : Use MTT assays to rule out cytotoxicity, as this compound reduces melanocyte proliferation at high doses (≥100 µM) .
  • Long-term studies : Track melanin recurrence post-treatment; in guinea pigs, pigmentation fully reverses 8 weeks after cessation .

Q. How does stereochemistry influence this compound’s tyrosinase inhibition?

The (R)-(+)-isomer exhibits superior activity:

  • Potency : 21 µM inhibition of tyrosinase vs. weaker effects in racemic mixtures .
  • Formulation : Enantiopure preparations require chiral HPLC or stereoselective synthesis to ensure consistency .

Methodological Resources

  • ICH Guidelines : Follow Q2(R1) for validation of precision, accuracy, and robustness in analytical methods .
  • Data Reporting : Include RSD (<2%), confidence intervals for IC₅₀ values, and error margins in dose-response curves .
  • Ethical Compliance : Disclose IRB approvals for animal studies and quantify hydroquinone’s risks in human trials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.